5-Methylhexahydro-1-benzofuran-2(3H)-one
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Overview
Description
5-Methylhexahydro-1-benzofuran-2(3H)-one is an organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of this compound precursors: This can be achieved through acid or base-catalyzed reactions.
Reduction of benzofuran derivatives: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylhexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Methylhexahydro-1-benzofuran-2(3H)-one has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Methylhexahydro-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.
Receptor binding: Binding to receptors to modulate biological responses.
Signal transduction: Affecting cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound with similar structural features.
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar reactivity.
5-Methylbenzofuran: A methylated derivative with comparable properties.
Uniqueness
5-Methylhexahydro-1-benzofuran-2(3H)-one is unique due to its specific structural features, which may confer distinct biological activities and reactivity compared to other benzofuran derivatives.
Properties
CAS No. |
64464-96-6 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
5-methyl-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C9H14O2/c1-6-2-3-8-7(4-6)5-9(10)11-8/h6-8H,2-5H2,1H3 |
InChI Key |
RWBSVYFVALRKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)CC(=O)O2 |
Origin of Product |
United States |
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